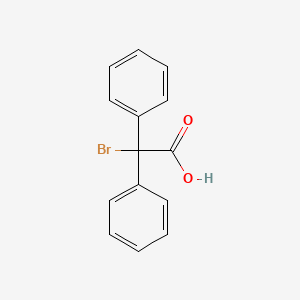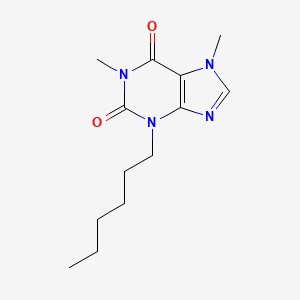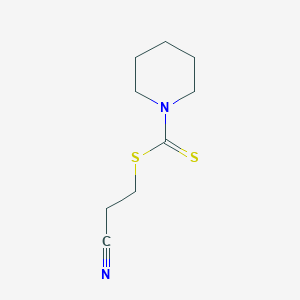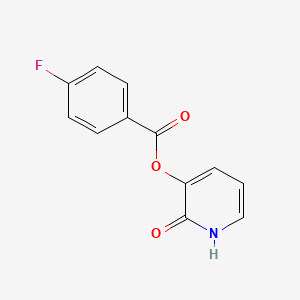![molecular formula C20H32Cl2O3Sn B14008248 Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane CAS No. 17511-79-4](/img/structure/B14008248.png)
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ester linkage to a 2,4-dichlorophenoxyacetyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane typically involves the reaction of tributyltin oxide with 2,4-dichlorophenoxyacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydride.
Substitution: The ester linkage can be hydrolyzed or substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane has several applications in scientific research:
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in medicinal chemistry.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(4-chlorophenyl)stannane: Similar in structure but with a 4-chlorophenyl group instead of a 2,4-dichlorophenoxyacetyl group.
Tributyl(1-ethoxyvinyl)tin: Contains an ethoxyvinyl group instead of a dichlorophenoxyacetyl group.
Tributyl 2-acetylcitrate: An ester of citric acid with similar organotin characteristics.
Uniqueness
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is unique due to its specific ester linkage to the 2,4-dichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications in organic synthesis and potential therapeutic research.
Eigenschaften
CAS-Nummer |
17511-79-4 |
|---|---|
Molekularformel |
C20H32Cl2O3Sn |
Molekulargewicht |
510.1 g/mol |
IUPAC-Name |
tributylstannyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.3C4H9.Sn/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;3*1-3-4-2;/h1-3H,4H2,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
XVFCOXCELHMPTN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)


![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)
